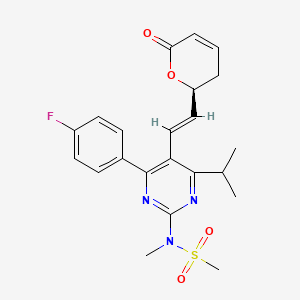

Rosuvastatin Anhydro Lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rosuvastatin Anhydro Lactone is an intermediate in the production of Rosuvastatin . It has a molecular weight of 445.51 and its molecular formula is C22H24FN3O4S . It is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .

Synthesis Analysis

The synthesis of this compound involves the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde and phosphonium salt of an appropriately functionalized pyrimidine heterocycle .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrimidines . The molecular weight is 463.5 g/mol . The IUPAC name is N - [4- (4-fluorophenyl)-5- [ (E)-2- [ (2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide .Chemical Reactions Analysis

The degradation of Rosuvastatin to this compound occurs under different conditions such as thermal, light, and acidity . The type of solvent matrix used in sample extraction controls the direction of the equilibrium between Rosuvastatin and this compound . In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs .Physical and Chemical Properties Analysis

This compound is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .Applications De Recherche Scientifique

Occurrence and Environmental Fate

Rosuvastatin, including its lactone form, has been detected in wastewater and surface water samples, highlighting environmental persistence and the potential inter-conversion between Rosuvastatin and its lactone variant. This underscores the importance of monitoring these compounds in aquatic environments to understand their environmental impact and fate (Lee et al., 2009).

Synthetic Pathways and Chemical Analysis

The synthesis of Rosuvastatin via its lactone pathway, utilizing the Wittig reaction, demonstrates a significant approach in the pharmaceutical manufacturing process. This method provides a high-yield route to Rosuvastatin, indicating its vital role in the drug's production (Časar et al., 2010). Additionally, the development of assays for the simultaneous determination of Rosuvastatin, its lactone form, and N-desmethyl Rosuvastatin in human plasma supports pharmacokinetic studies and clinical monitoring, ensuring drug safety and efficacy (Macwan et al., 2011).

Pharmacological and Clinical Aspects

The effects of acid and lactone forms of Rosuvastatin on cytochrome P450-mediated metabolism and drug transport processes have been studied, providing insights into drug interactions and the metabolic pathways of statins. This knowledge is crucial for understanding the pharmacological behavior of Rosuvastatin and its lactone, contributing to safer and more effective medication use (Sakaeda et al., 2005).

Mécanisme D'action

Target of Action

Rosuvastatin Anhydro Lactone primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis in the human body .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It reduces the production of mevalonic acid from HMG-CoA, which is an early and crucial step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the cholesterol biosynthesis pathway . This leads to a decrease in the endogenous production of cholesterol in the liver . The reduction in cholesterol levels triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .

Pharmacokinetics

This compound is given once daily, with the maximum approved daily dose being 40 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of this compound’s action is the reduction of cholesterol levels, particularly LDL cholesterol . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of this compound can be influenced by genetic polymorphisms, such as those in the SLCO1B1 and ABCG2 genes, which can contribute to variability in rosuvastatin exposure . Additionally, systemic exposure to rosuvastatin and its metabolites was found to be significantly higher in Asian populations residing in the USA compared with Caucasian subjects living in the same environment . Environmental factors such as temperature and pH can also influence the stability of rosuvastatin .

Safety and Hazards

Orientations Futures

Rosuvastatin is a new generation HMG-CoA reductase inhibitor which exhibits some unique pharmacologic and pharmacokinetic properties . It has low extrahepatic tissue penetration, low potential for CYP3A4 interactions, and substantial LDL-C lowering capacity . These properties give it distinct advantages and make it a promising area for future research .

Analyse Biochimique

Biochemical Properties

Rosuvastatin Anhydro Lactone plays a crucial role in biochemical reactions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver. It interacts with various biomolecules, including low-density lipoprotein receptors, which are upregulated to increase the clearance of low-density lipoprotein cholesterol from the bloodstream .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to improve macrophage-related foam cell formation and polarization conversion by mediating autophagic activities . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in autophagy regulation . Additionally, this compound affects gene expression by modulating the levels of inflammatory cytokines and proteins involved in cholesterol efflux .

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase, which leads to decreased hepatic cholesterol concentrations . This inhibition results in the upregulation of low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream . This compound also affects the PI3K/Akt/mTOR pathway, promoting autophagy and reducing lipid accumulation in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation . Long-term effects on cellular function include sustained reduction in cholesterol levels and improved autophagic activity in macrophages . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces cholesterol levels without significant adverse effects . High doses can lead to morphological and functional alterations in hepatocyte mitochondria, particularly in hypercholesterolemic mice . These adverse effects include changes in mitochondrial architecture and respiratory function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of hydroxymethylglutaryl-coenzyme A reductase . This inhibition affects the mevalonate pathway, reducing the synthesis of cholesterol and other isoprenoids . The compound is metabolized to its active and inactive forms by cytochrome P450 enzymes, including CYP2C9 and CYP2C19 .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via organic anion transporting polypeptides and other transporters . The compound’s distribution is influenced by its interactions with binding proteins, such as human serum albumin . These interactions affect its localization and accumulation within specific tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . These modifications play a role in its ability to inhibit hydroxymethylglutaryl-coenzyme A reductase and modulate autophagic activities .

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-14(2)20-18(13-12-17-6-5-7-19(27)30-17)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)31(4,28)29/h5,7-14,17H,6H2,1-4H3/b13-12+/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCBXWMBXKKNNW-UJGDBWEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)